4-Hydroxy-3,6-dinitro-2(1H)-quinolinone
Description
4-Hydroxy-3,6-dinitro-2(1H)-quinolinone is a nitro-substituted quinolinone derivative characterized by hydroxyl (-OH) and nitro (-NO₂) groups at the 4-, 3-, and 6-positions of the quinoline core. Quinolinones are heterocyclic compounds with a fused benzene-pyridine ring system, and substitutions at specific positions significantly influence their chemical reactivity, physical properties, and biological activities.
Properties
CAS No. |
54675-32-0 |
|---|---|
Molecular Formula |
C9H5N3O6 |
Molecular Weight |
251.15 g/mol |
IUPAC Name |
4-hydroxy-3,6-dinitro-1H-quinolin-2-one |
InChI |
InChI=1S/C9H5N3O6/c13-8-5-3-4(11(15)16)1-2-6(5)10-9(14)7(8)12(17)18/h1-3H,(H2,10,13,14) |
InChI Key |
QGHNFWHYFACJLP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=C(C(=O)N2)[N+](=O)[O-])O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Position and Electronic Effects
The positions and number of nitro groups differentiate 4-Hydroxy-3,6-dinitro-2(1H)-quinolinone from similar compounds:
Key Observations :
- Nitro Groups: The dual nitro groups in this compound likely increase acidity at the 4-OH position due to resonance stabilization of the conjugate base .
- Halogen vs. Nitro : Chloro/fluoro substituents (e.g., ) improve lipophilicity, whereas nitro groups enhance electrophilicity, favoring reactions like nucleophilic substitution.
Reactivity Patterns
- Electrophilic Substitution : Nitro groups deactivate the aromatic ring, directing further substitutions to meta/para positions.
- Nucleophilic Reactions: The 4-OH group in nitro-substituted quinolinones participates in hydrogen bonding and acts as a leaving group in alkylation reactions (e.g., methylation with CH₃I) .
Comparison :
Physicochemical Properties
Notes:
- Dual nitro groups in this compound reduce solubility but increase thermal stability.
- Halogenated analogs (e.g., ) exhibit better solubility due to balanced lipophilicity.
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